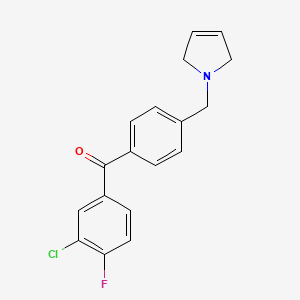

(3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring, along with a pyrrole moiety, suggests that it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.

Coupling Reactions: The final step involves coupling the pyrrole-containing intermediate with the substituted phenyl ring. This can be done using a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chloro and fluoro substituents can be replaced through nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrrole ring, which is a common motif in many bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The combination of chloro and fluoro substituents might enhance the compound’s ability to interact with biological targets, leading to the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents could enhance binding affinity to specific molecular targets, while the pyrrole ring could facilitate interactions with nucleophilic sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Chloro-4-fluorophenyl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of the pyrrole moiety.

(3-Chloro-4-fluorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxy group, which could alter its reactivity and biological activity.

(3-Chloro-4-fluorophenyl)(4-methylphenyl)methanone: The presence of a methyl group instead of the pyrrole ring changes its chemical properties.

Uniqueness

The uniqueness of (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone lies in the combination of its functional groups. The presence of both chloro and fluoro substituents, along with the pyrrole moiety, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound (3-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with CAS number 898764-34-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClF NO

- Molecular Weight : 320.79 g/mol

- Structure : The compound consists of a chloro-fluorophenyl moiety linked to a pyrrolidine derivative, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor agent , antidepressant , and anti-inflammatory agent . Research indicates that the structural components of the molecule play significant roles in its interaction with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds similar to this compound. The presence of halogen substituents (like chlorine and fluorine) is often associated with increased cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF7 (Breast) | 8.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12.0 | Cell cycle arrest |

Table 1: Antitumor activity data for related compounds

The proposed mechanisms through which this compound exerts its antitumor effects include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.

- Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF), thereby inhibiting tumor growth.

Antidepressant Activity

Research has also indicated potential antidepressant effects attributed to the pyrrolidine moiety in the compound. Similar compounds have shown efficacy in preclinical models for depression through serotonin reuptake inhibition.

Case Study: Animal Model

A study involving a mouse model demonstrated that administration of a related compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.

Anti-inflammatory Activity

The anti-inflammatory properties are likely due to the modulation of inflammatory cytokines and chemokines. Compounds with similar structures have been shown to inhibit nuclear factor kappa B (NF-kB), leading to reduced expression of pro-inflammatory markers.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1 beta | 50 |

Table 2: Anti-inflammatory activity data

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJVZKRAONRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643039 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-34-6 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.